Methyl 2,5-dimethoxycinnamate

Descripción general

Descripción

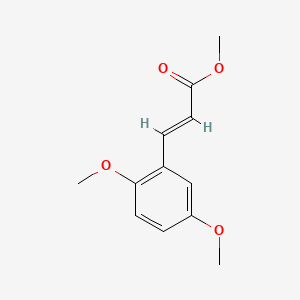

Methyl 2,5-dimethoxycinnamate is a chemical compound with the molecular formula C12H14O4. It is widely used in various research and industrial applications due to its unique chemical properties. The compound consists of a cinnamate backbone with methoxy groups at the 2 and 5 positions, and a methyl ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethoxycinnamate typically involves the esterification of 2,5-dimethoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Análisis De Reacciones Químicas

Wittig Reaction Protocol

-

Reactants : 2,5-Dimethoxybenzaldehyde and ethoxycarbonylmethylidenetriphenylphosphorane.

-

Conditions : Heated at 75–135°C in aqueous NaOH, followed by acidification.

-

Outcome : Yields the corresponding cinnamic acid, which is esterified with methanol under acidic conditions to form the methyl ester .

Heck Coupling

-

Reactants : Aryl halides (e.g., 2,5-dimethoxyiodobenzene) and methyl acrylate.

-

Catalyst : Palladium on carbon (heterogeneous) or palladium acetate (homogeneous).

-

Conditions : Trialkylamine base, 80–130°C, with yields >90% reported for analogous cinnamates .

Table 1: Synthesis Methods Comparison

| Method | Reactants | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Wittig Olefination | 2,5-Dimethoxybenzaldehyde + phosphorane | NaOH | ~77% | |

| Heck Coupling | 2,5-Dimethoxyiodobenzene + methyl acrylate | Pd/C | >90% |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux.

-

Product : 2,5-Dimethoxycinnamic acid.

Basic Hydrolysis

-

Conditions : Aqueous NaOH (10–15%), 70–100°C.

-

Product : Sodium salt of 2,5-dimethoxycinnamic acid, which precipitates upon acidification .

Equation :

Enzymatic Transesterification

Lipases catalyze the incorporation of 2,5-dimethoxycinnamate into phospholipids:

-

Enzyme : Immobilized Candida antarctica lipase B.

-

Conditions : 60°C, 24 hours, solvent-free system.

-

Outcome : 27.5% yield of lysophosphatidylcholine conjugate .

Table 2: Enzymatic Reaction Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar ratio (PC:Ester) | 1:10 | Maximized incorporation |

| Temperature | 60°C | Enhanced enzyme activity |

| Reaction time | 24 hours | Plateau after 18 hours |

Electrophilic Aromatic Substitution

The methoxy groups direct electrophiles to the para and ortho positions relative to existing substituents:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–5°C.

-

Product : Nitro derivatives at the 4-position (major) and 6-position (minor) .

Halogenation

Biological Interactions

-

DNA Methyltransferase Inhibition : Methyl 2,5-dimethoxycinnamate analogs bind to the SAH-binding pocket of DNMT1, reducing global DNA methylation by 63–97% in hepatocellular carcinoma cells .

-

Cytotoxicity : IC₅₀ values range from 109.7–364.2 µM against Hep3B cells, dependent on substituent patterns .

Key Finding :

The 2,5-dimethoxy configuration enhances cell permeability and metabolic stability compared to hydroxylated analogs .

Photochemical Reactivity

As a cinnamate derivative, it undergoes UV-induced [2+2] cycloaddition :

-

Application : Potential use in UV-crosslinkable polymers or sunscreens.

-

Limitation : Methoxy groups reduce UV absorption compared to unsubstituted cinnamates.

Aplicaciones Científicas De Investigación

Methyl 2,5-dimethoxycinnamate is utilized in a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives through reactions such as the Heck reaction.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, which is implicated in cancer.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mecanismo De Acción

Methyl 2,5-dimethoxycinnamate exerts its effects through various molecular targets and pathways:

EGFR Inhibition: As an analogue of Erbstatin, it inhibits the Epidermal Growth Factor Receptor kinase by preventing the binding of its specific ligands.

Antimicrobial Activity: It interacts with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death.

Comparación Con Compuestos Similares

Methyl 2,5-dimethoxycinnamate can be compared with other cinnamate derivatives:

Methyl 4-methoxycinnamate: Similar structure but with a methoxy group at the 4 position.

Methyl 3,4-dimethoxycinnamate: Contains methoxy groups at the 3 and 4 positions.

Methyl 2,5-dihydroxycinnamate: Similar backbone but with hydroxy groups instead of methoxy groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR kinase and its potential antimicrobial activity make it a compound of significant interest in various fields of research.

Propiedades

IUPAC Name |

methyl 3-(2,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSBGYBFOQLHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263264 | |

| Record name | Methyl 3-(2,5-dimethoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28689-10-3 | |

| Record name | Methyl 3-(2,5-dimethoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28689-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,5-dimethoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.